molecular formula C21H19N3 B2494714 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole CAS No. 685107-99-7

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

Cat. No. B2494714
CAS RN: 685107-99-7
M. Wt: 313.404
InChI Key: BPFAKDVJWAVMLB-DHZHZOJOSA-N
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Description

The compound “2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole” belongs to the class of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . They are of great practical importance due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . A simple and convenient method for the regioselective synthesis of fluorinated pyrimido[1,2-a]benzimidazole involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole .


Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]benzimidazoles is characterized by the presence of nitrogen-containing fragments within their structure . In the crystal, the molecules stack in a head-to-tail fashion along the b-axis direction stabilized by π–π interactions between the five- and six-membered heterocyclic rings .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Future Directions

The future directions in the research of pyrimido[1,2-a]benzimidazoles could involve the exploration of their diverse pharmacological activities . The development of drugs based on these compounds could greatly benefit in the treatment of various diseases . Further studies are needed to fully understand their potential therapeutic applications.

properties

IUPAC Name

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-18(12-8-11-17-9-4-3-5-10-17)16(2)24-20-14-7-6-13-19(20)23-21(24)22-15/h3-11,13-14H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFAKDVJWAVMLB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

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